5-ethyl-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
Description
The compound 5-ethyl-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-ethyl-2-methoxy-substituted aromatic ring linked via a sulfonamide group to a 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl moiety. This structural framework is characteristic of molecules designed to modulate biological targets, such as enzymes or receptors, through interactions facilitated by the sulfonamide group, the morpholine ring (a hydrogen bond acceptor), and the hydrophobic ethyl/methoxy substituents.
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-4-16-7-8-19(26-3)20(14-16)28(24,25)21-15-18(17-6-5-9-22(17)2)23-10-12-27-13-11-23/h5-9,14,18,21H,4,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDFVZUQMKLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the sulfonamide class, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. Its structural features, including the benzenesulfonamide core and various functional groups, enhance its biological interactions.
Chemical Structure
The molecular formula of the compound is , with a CAS number of 1049370-70-8. The structure includes:
- A benzenesulfonamide core.
- An ethyl group.
- A methoxy group.
- A pyrrole moiety.
- A morpholine group.
The complexity of this structure allows it to interact with various biological targets, making it a subject of interest for therapeutic development.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group mimics natural substrates, enabling effective binding and inhibition of enzymatic activity. This inhibition disrupts essential metabolic pathways, leading to antimicrobial or anticancer effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains, likely due to its ability to inhibit folate synthesis pathways. |
| Anticancer | Shows promise in inhibiting tumor cell proliferation; specific mechanisms may involve apoptosis induction and cell cycle arrest. |
| Neuropharmacological | Potential activity as an antipsychotic agent through modulation of neurotransmitter receptors (e.g., D2 and 5-HT1A). |
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial dihydropteroate synthase, crucial for folate biosynthesis.
- Anticancer Research : A study investigating the compound's effect on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF7). The compound was shown to activate caspase pathways, leading to programmed cell death. Additionally, it was found to inhibit cell migration and invasion, suggesting potential as an anti-metastatic agent.
- Neuropharmacological Effects : Research into the neuropharmacological properties indicated that the compound may exert antipsychotic effects by acting on dopamine D2 and serotonin 5-HT1A receptors. Its profile suggests a reduced risk of extrapyramidal side effects compared to traditional antipsychotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares structural motifs with several analogs, differing primarily in substituents on the benzene ring, the nature of the linker, or the heterocyclic groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
Functional Implications of Substituents
- Ethyl vs. The chloro substituent in the analog (CAS 1049471-51-3) may improve target binding via halogen bonding .
- Sulfonamide vs. Oxalamide Linkers: The sulfonamide group in the target compound is a stronger hydrogen bond donor/acceptor than the oxalamide in CAS 1049478-51-4, which could influence binding affinity to enzymes like carbonic anhydrase or HIF regulators .
- Morpholine vs. Pyrrolidine : Morpholine (in the target) offers better aqueous solubility compared to pyrrolidine (EINECS 245-855-2), which may impact pharmacokinetics .
Spectroscopic and Analytical Data
- Compound 5a () exhibits a ¹³C NMR peak at δ152.4 ppm, indicative of aromatic carbons adjacent to electron-withdrawing sulfonamide groups. The target compound would likely show similar deshielding effects .
- HRMS Data : For compound 5a, the observed m/z 447.1949 (calculated 446.1948) aligns with its molecular formula (C23H31O5N2S). The target compound’s HRMS would require similar high-resolution validation .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-ethyl-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Sulfonamide Coupling : React 5-ethyl-2-methoxybenzenesulfonyl chloride with a morpholinoethyl-pyrrole intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the sulfonamide bond.
- Intermediate Preparation : The morpholinoethyl-pyrrole moiety can be synthesized via nucleophilic substitution between 1-methyl-2-pyrrolemethanol and 2-chloroethylmorpholine.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Basic: How can the structural identity of this compound be validated post-synthesis?
Methodological Answer:
Employ a multi-analytical approach:
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.0 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~475.2 Da).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and spatial arrangement of the morpholino-pyrrole side chain (as in related sulfonamide structures) .
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., PI3K/mTOR) using fluorescence-based ATP-competitive assays (IC₅₀ determination).
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Leverage quantum chemical calculations and reaction design platforms:
- Reaction Path Search : Use software like GRRM or AFIR to identify low-energy intermediates and transition states.
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP).
- Feedback Integration : Validate computational predictions with small-scale experiments, adjusting parameters iteratively (e.g., temperature, stoichiometry) .
Advanced: How to resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Methodological Answer:
Address discrepancies via:
- Structural Reanalysis : Compare crystallographic data (e.g., torsion angles of the morpholino group) to assess conformational impacts on binding.
- Assay Standardization : Re-test under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Meta-Analysis : Use statistical tools (e.g., PCA) to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends across published datasets .
Advanced: What chromatographic techniques improve purity analysis of complex sulfonamides?
Methodological Answer:
Optimize separation using:
- HPLC-DAD : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 30%→70% ACN over 20 min) to resolve polar impurities.
- Chiral Chromatography : For enantiomeric purity, use a Chiralpak AD-H column with hexane/isopropanol (85:15).
- SPE Pre-Treatment : Pre-concentrate samples using HLB cartridges (pH 7.0) to remove matrix interferences in biological matrices .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) at 37°C, monitoring degradation via UPLC-MS every 24 hours.
- Oxidative Stress : Expose to H₂O₂ (0.3% w/v) and track sulfoxide byproducts.
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) with UV/Vis monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
